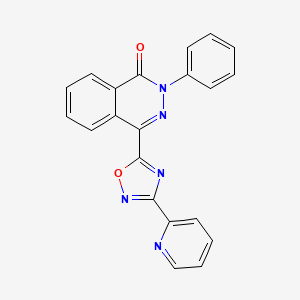
2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound that features a phthalazinone core, a phenyl group, and a pyridinyl-oxadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives.
Introduction of the Phenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Pyridinyl-oxadiazole Moiety: This can be synthesized through the reaction of pyridine derivatives with appropriate nitrile oxides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridinyl groups.
Reduction: Reduction reactions might target the oxadiazole ring or the phthalazinone core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific pathways or receptors.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用机制
The mechanism of action for compounds like 2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one typically involves interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-phenylphthalazin-1(2H)-one: Lacks the pyridinyl-oxadiazole moiety.
4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one: Lacks the phenyl group.
2-phenyl-4-(1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one: Lacks the pyridinyl group.
Uniqueness
The uniqueness of 2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one lies in its combined structural features, which may confer specific reactivity and binding properties not found in the similar compounds listed above.
生物活性
The compound 2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a hybrid molecule that integrates the structural motifs of phthalazine and oxadiazole, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of compounds like this compound are often evaluated through their interactions with various biological targets. These include:
- Antimicrobial Activity : Studies have shown that phthalazine derivatives exhibit significant antimicrobial properties. In one study, phthalazine hybrids demonstrated potent activity against several bacterial strains, indicating their potential as antimicrobial agents .
- Antiproliferative Effects : The antiproliferative activity of this compound has been assessed in vitro against various cancer cell lines. For instance, derivatives containing oxadiazole moieties have shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells .
- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in disease pathways. Preliminary studies suggest that it could inhibit enzymes related to cancer progression and inflammation .
Data Table: Biological Activities of Related Compounds
Case Study 1: Antimicrobial Evaluation
A study conducted on phthalazine derivatives demonstrated that compounds containing oxadiazole rings exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Antiproliferative Assessment
In vitro assays were performed on several cancer cell lines to evaluate the antiproliferative effects of 2-phenyl-4-(3-pyridin-2-yl)-1,2,4-oxadiazol-5-one. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell lines.
属性
IUPAC Name |
2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2/c27-21-16-11-5-4-10-15(16)18(24-26(21)14-8-2-1-3-9-14)20-23-19(25-28-20)17-12-6-7-13-22-17/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTPFABXZUIUQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














